![molecular formula C10H13ClFN B1455684 (2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine CAS No. 709-87-5](/img/structure/B1455684.png)
(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine
Overview
Description
“(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine” is a chemical compound used in scientific research . It has a molecular weight of 238.13 and is often used in applications such as pharmaceutical development and chemical synthesis.
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-N-(4-fluorobenzyl)-N-methylethan-1-amine hydrochloride . The InChI code is 1S/C10H13ClFN.ClH/c1-13(7-6-11)8-9-2-4-10(12)5-3-9;/h2-5H,6-8H2,1H3;1H .Scientific Research Applications
Organic Synthesis and Derivatives
A study on the synthesis of new ketamine derivatives, including compounds with structural similarities to "(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine," highlighted the development of novel anesthetics. The synthesis involved multistep reactions, starting from fluorobenzonitrile and proceeding through several stages, including Grignard reaction and bromination, to obtain the target molecules. These derivatives, like fluoroketamine, showed promising anesthetic properties in preliminary animal tests, suggesting potential applications in medical anesthesia and pain management (Moghimi et al., 2014).
Chemotherapy Research
Nitrogen mustards, including compounds structurally related to "(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine," have been studied for their chemotherapeutic applications. Research focusing on mechlorethamine, a compound within the same class, discussed its mechanism of inducing DNA-DNA and DNA-protein cross-links, which are crucial for its antitumor effects. This study provided insights into the biochemical pathways through which such compounds exert their cytotoxicity, supporting their continued use in cancer treatment (Michaelson-Richie et al., 2011).
Material Science and Polymer Research
The synthesis and application of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes demonstrated the versatility of fluorophenyl-amine reactions. This research highlighted a method to precisely control cation functionality in polymers without side reactions, incorporating guanidinium groups directly into the phenyl rings. Such polymers have significant potential in fuel cell technologies, offering improved ionic conductivity and stability (Kim et al., 2011).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
properties
IUPAC Name |
2-chloro-N-[(4-fluorophenyl)methyl]-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN/c1-13(7-6-11)8-9-2-4-10(12)5-3-9/h2-5H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHYGJBCOLTGMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)CC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



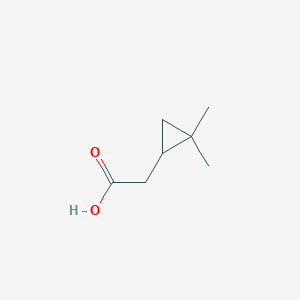
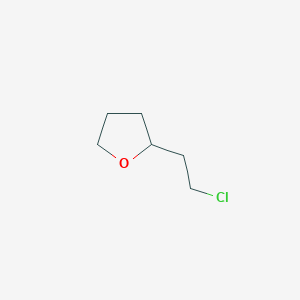
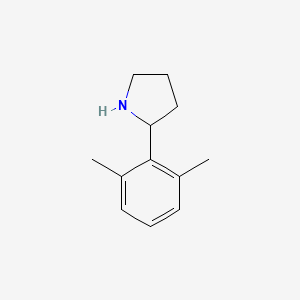
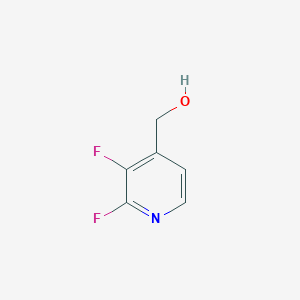
![2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B1455608.png)
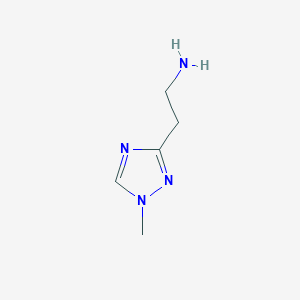
![3-Azabicyclo[3.2.1]octan-8-ylmethanol](/img/structure/B1455610.png)
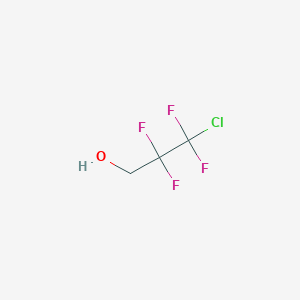
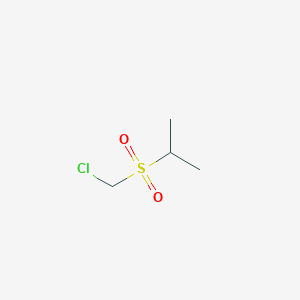
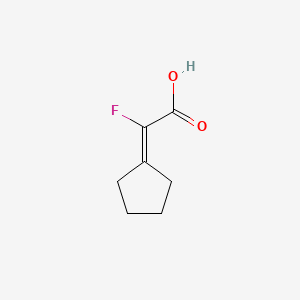
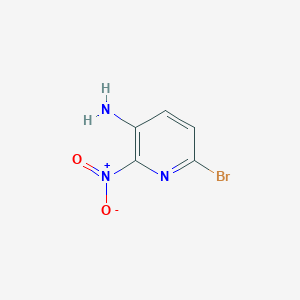
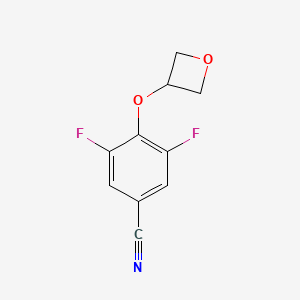
![3-[4-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride](/img/structure/B1455621.png)
![[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1455622.png)